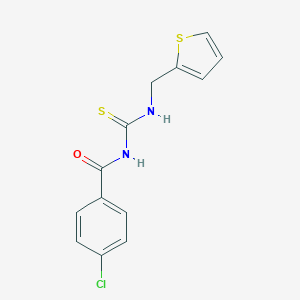![molecular formula C20H24N2O4S B250095 N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B250095.png)
N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide, commonly known as ASP3026, is a small molecule inhibitor that targets the anaplastic lymphoma kinase (ALK) protein. The ALK protein is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation. Aberrant activation of the ALK protein has been linked to the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). ASP3026 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of ALK-positive cancers.
Mechanism of Action
ASP3026 is a selective inhibitor of the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide protein. It binds to the ATP-binding pocket of the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide protein and prevents its activation. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and proliferation. By blocking the activation of the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide protein, ASP3026 can induce apoptosis and inhibit tumor growth in N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers.
Biochemical and Physiological Effects
ASP3026 has been shown to have potent antitumor activity in preclinical models of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers. In addition to its effects on tumor growth and proliferation, ASP3026 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to the tumor. ASP3026 has also been shown to induce apoptosis in cancer cells, which is the programmed cell death that occurs in response to cellular stress or damage.
Advantages and Limitations for Lab Experiments
One of the advantages of ASP3026 is its selectivity for the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide protein. This allows for targeted inhibition of the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide pathway without affecting other signaling pathways that may be involved in normal cellular processes. Another advantage of ASP3026 is its potency in preclinical models of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers. However, one limitation of ASP3026 is its potential for off-target effects, which may lead to toxicity or adverse effects in non-cancerous cells.
Future Directions
There are several future directions for the development and application of ASP3026. One direction is the evaluation of ASP3026 in clinical trials for the treatment of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers. Preliminary results from phase I and II trials have shown promising antitumor activity and tolerability of ASP3026 in patients with N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive NSCLC and ALCL. Another direction is the investigation of combination therapies that may enhance the efficacy of ASP3026. Preclinical studies have shown that ASP3026 can synergize with other targeted therapies, such as EGFR inhibitors and MEK inhibitors, to improve the antitumor activity of these agents. Finally, the development of next-generation N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide inhibitors that can overcome resistance to ASP3026 and other N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide inhibitors is an important area of research. Resistance to N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide inhibitors is a major challenge in the treatment of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers, and the development of novel agents that can overcome this resistance is critical for improving patient outcomes.
Synthesis Methods
The synthesis of ASP3026 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material for the synthesis is 4-bromo-2-isopropylphenol, which is reacted with 2-chloroacetyl chloride to form the intermediate compound 2-(2-isopropylphenoxy)acetamide. This intermediate is then reacted with N-(4-aminophenyl)sulfonyl chloride in the presence of a base to form N-{4-[(aminosulfonyl)phenyl]}-2-(2-isopropylphenoxy)acetamide. Finally, the allylamine is introduced via a coupling reaction to form the desired product, N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide.
Scientific Research Applications
ASP3026 has been extensively studied in preclinical models of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers, including NSCLC and ALCL. In vitro studies have shown that ASP3026 inhibits the growth and proliferation of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancer cells by blocking the activation of the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide protein. In vivo studies have demonstrated that ASP3026 can inhibit tumor growth and improve survival in mouse models of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers.
properties
Molecular Formula |
C20H24N2O4S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(2-propan-2-ylphenoxy)-N-[4-(prop-2-enylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C20H24N2O4S/c1-4-13-21-27(24,25)17-11-9-16(10-12-17)22-20(23)14-26-19-8-6-5-7-18(19)15(2)3/h4-12,15,21H,1,13-14H2,2-3H3,(H,22,23) |
InChI Key |
UUVRUYBKSWDNFD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC=C |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamide](/img/structure/B250017.png)



![1-[2-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B250023.png)
![N-[4-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B250024.png)

![1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B250029.png)
![1-[2-(2-Phenoxyethoxy)benzoyl]azepane](/img/structure/B250030.png)
![4-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250032.png)

